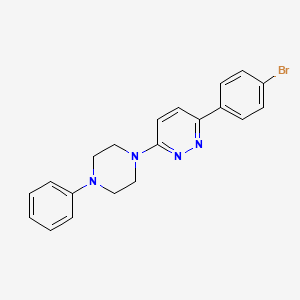
3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine is a chemical compound with potential therapeutic applications. It belongs to the pyridazine class of compounds and has been the focus of scientific research due to its unique chemical properties and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer growth, and viral replication. The compound may also interact with cellular membranes and affect their properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer growth, and viral replication. The compound has also been shown to affect cellular membranes and their properties. In vivo studies have shown that the compound has anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine has several advantages for lab experiments. The compound is relatively easy to synthesize and has high purity. The compound has also been shown to have potent anti-inflammatory, anti-cancer, and anti-viral properties in vitro and in vivo. However, there are also limitations to using the compound in lab experiments. The compound is not very soluble in water, which can make it difficult to use in certain assays. The compound also has limited stability in solution, which can affect its potency.
Orientations Futures
There are several future directions for the study of 3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method to produce higher yields and improve the solubility and stability of the compound. The compound may also be studied in combination with other drugs to enhance its therapeutic effects. Finally, the compound may be tested in clinical trials to evaluate its safety and efficacy as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine involves the reaction of 4-bromoaniline, 4-phenylpiperazine, and pyridine-2,3-dicarbonitrile in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and deprotection, to yield the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine has been the focus of scientific research due to its potential therapeutic benefits. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces inflammation. The compound has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4/c21-17-8-6-16(7-9-17)19-10-11-20(23-22-19)25-14-12-24(13-15-25)18-4-2-1-3-5-18/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARBMGFNULZXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6028330.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-isobutyl-N-methyl-3-piperidinamine](/img/structure/B6028331.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-3-(4-hydroxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6028337.png)
![3-[(cycloheptylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6028345.png)
![3-({[4-(1-adamantyl)phenyl]amino}sulfonyl)-N-(4-bromophenyl)-4-methylbenzamide](/img/structure/B6028348.png)
![2-{4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6028355.png)
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6028375.png)
![N,N-diethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6028380.png)
![1-[1-(allylsulfonyl)-3-piperidinyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B6028402.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B6028408.png)
![5-(4-ethoxyphenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6028418.png)
![2-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine](/img/structure/B6028419.png)
![4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile](/img/structure/B6028422.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-(phenylthio)acetamide](/img/structure/B6028427.png)